N-benzyl-N-methyl-1H-1,2,4-triazole-5-sulfonamide
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Overview
Description
N-benzyl-N-methyl-1H-1,2,4-triazole-5-sulfonamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a methyl group, and a sulfonamide group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-1H-1,2,4-triazole-5-sulfonamide typically involves the reaction of benzylamine with methyl isocyanate to form N-benzyl-N-methylurea. This intermediate is then subjected to cyclization with thiosemicarbazide under acidic conditions to yield the desired triazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl-1H-1,2,4-triazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenated compounds (e.g., bromoalkanes); reactions may require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives depending on the nature of the halogenated compound used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new therapeutic agents.
Medicine: Explored for its potential as an enzyme inhibitor and its role in drug design for treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-1H-1,2,4-triazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The triazole ring may also participate in π-π interactions with aromatic residues in proteins, further enhancing its binding affinity. These interactions disrupt normal biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1H-1,2,4-triazole-5-sulfonamide
- N-methyl-1H-1,2,4-triazole-5-sulfonamide
- 1H-1,2,4-triazole-5-sulfonamide
Uniqueness
N-benzyl-N-methyl-1H-1,2,4-triazole-5-sulfonamide is unique due to the presence of both benzyl and methyl groups, which can enhance its lipophilicity and improve its ability to penetrate biological membranes. This dual substitution pattern also allows for more diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-benzyl-N-methyl-1H-1,2,4-triazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-14(7-9-5-3-2-4-6-9)17(15,16)10-11-8-12-13-10/h2-6,8H,7H2,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSCDKWOVDJXCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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